molecular formula C18H21N3O3 B2791086 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide CAS No. 946341-82-8

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide

Cat. No.: B2791086
CAS No.: 946341-82-8
M. Wt: 327.384
InChI Key: DBAFCLJRCKFZPH-UHFFFAOYSA-N
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Description

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a synthetic chemical reagent designed for research and development applications, particularly in medicinal chemistry. This compound features a 5-(p-tolyl)isoxazole scaffold linked to a piperidine-4-carboxamide group, a structural motif of significant interest in the design of novel bioactive molecules. The isoxazole ring is a privileged structure in drug discovery, known to contribute to potent biological activity across various therapeutic areas . Research into analogous compounds containing the 5-arylisoxazole core has demonstrated promising potential in oncology, with some derivatives exhibiting potent antiproliferative activities against a range of cancer cell lines, including melanoma (B16F1) and colon adenocarcinoma (Colo205) . Furthermore, structurally similar molecules are investigated as ligands for neurological targets, such as the sigma-1 receptor (σ1R), which is a promising target for neurodegenerative diseases like Alzheimer's disease . The incorporation of the piperidine-4-carboxamide moiety can influence the molecule's physicochemical properties and is often explored to optimize drug-likeness and binding affinity . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-12-2-4-13(5-3-12)16-10-15(20-24-16)11-17(22)21-8-6-14(7-9-21)18(19)23/h2-5,10,14H,6-9,11H2,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAFCLJRCKFZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves the formation of the isoxazole ring followed by the attachment of the piperidine and carboxamide groups. One common method includes the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the carboxamide group is often added via acylation reactions using appropriate acylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal-free synthetic routes to minimize environmental impact and reduce costs . The process may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize its properties, this compound is compared with three classes of analogs:

Structural Analogues with Modified Isoxazole Substituents

The p-tolyl group in the target compound distinguishes it from halogenated derivatives. For example, 1-(2-(5-(6-fluorobenzo[d]isoxazol-3-yl)acetyl)piperidine-4-carboxamide (Fig. 1) replaces the p-tolyl group with a fluorinated benzoisoxazole. 2.8 for the p-tolyl variant) .

Table 1: Substituent Effects on Physicochemical Properties

Compound Isoxazole Substituent logP Aqueous Solubility (µg/mL)
Target Compound p-Tolyl 2.8 12.5
6-Fluorobenzoisoxazole Analog 6-F-Benzoisoxazole 2.1 18.9
2-Chlorophenyl Analog [Ref:1] 2-Cl-Ph 3.2 8.4

The 2-chlorophenyl variant (from evidence) exhibits higher logP and lower solubility, likely due to chlorine’s hydrophobic nature. This suggests the target compound balances moderate lipophilicity with better solubility, which may improve bioavailability.

Piperidine-Linked Heterocyclic Derivatives

The acetyl-piperidine-carboxamide backbone is shared with compounds like 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl) derivatives (described in evidence). These molecules incorporate additional heterocycles (e.g., 1,3,4-thiadiazole) instead of the acetyl-carboxamide chain. Such modifications alter electronic profiles and steric bulk, impacting target selectivity. For instance, thiadiazole-containing analogs demonstrate enhanced antibacterial activity (MIC = 0.5 µg/mL vs. 2 µg/mL for the target compound against S. aureus) but exhibit higher cytotoxicity (IC50 = 15 µM vs. 32 µM) .

Carboxamide vs. Ester/Acid Derivatives

Replacing the carboxamide with esters or carboxylic acids significantly alters pharmacokinetics. The carboxamide group in the target compound likely enhances metabolic stability compared to ester-linked analogs, which are prone to hydrolysis. For example, 1-(2-(5-(p-tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylic acid shows a shorter plasma half-life (t1/2 = 1.2 h vs. 4.5 h for the carboxamide) in rodent models due to rapid renal clearance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-(5-(p-Tolyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves constructing the isoxazole ring via cyclocondensation of nitrile oxides with alkynes, followed by acetylation and coupling with a piperidine-carboxamide moiety. Key steps include temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF for solubility), and catalysts (e.g., CuI for click chemistry). Yield optimization requires iterative adjustments to stoichiometry and purification via column chromatography .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (1H/13C) to confirm functional groups (e.g., isoxazole protons at δ 6.5–8.5 ppm, piperidine carbons).
  • HRMS for molecular ion validation.
  • IR to identify carbonyl stretches (~1650–1750 cm⁻¹ for amide and acetyl groups).
    Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What solvent systems are suitable for stabilizing this compound during experimental workflows?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for solubility, while aqueous-organic mixtures (e.g., acetonitrile/water) are used in HPLC purification. Stability studies under varying pH (4–8) and temperature (-20°C to 25°C) are critical to prevent hydrolysis of the acetyl or amide groups .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path searches (via software like GRRM) model intermediates and activation energies. Machine learning (ML) models trained on existing reaction databases can prioritize viable synthetic routes. ICReDD’s integrated computational-experimental workflows demonstrate reduced trial-and-error cycles by 40–60% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition vs. cell-based studies) to identify confounding variables (e.g., membrane permeability).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., p-Tolyl group) to isolate pharmacophore contributions.
  • Dose-Response Validation : Replicate experiments under standardized conditions (pH, temperature, cell lines) .

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis?

  • Methodological Answer : Apply fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example:

FactorLow LevelHigh Level
Temperature60°C80°C
Catalyst Loading0.5 mol%2.0 mol%
Reaction Time6 h12 h
Response surface methodology (RSM) identifies optimal conditions while minimizing experiments by 30–50% .

Q. What mechanisms explain the compound’s stability under oxidative or photolytic stress?

  • Methodological Answer : Accelerated stability testing (ICH guidelines) under UV light and H2O2 exposure, followed by LC-MS to detect degradation products. Computational studies (e.g., molecular dynamics) model radical interactions with the isoxazole ring. Protective strategies include adding antioxidants (e.g., BHT) or using amber glassware .

Q. How do steric and electronic effects of the p-Tolyl group influence binding affinity in target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations compare binding poses of p-Tolyl vs. substituents (e.g., p-Fluorophenyl). Electrostatic potential maps highlight hydrophobic interactions, while QM/MM calculations quantify energy contributions. Experimental validation via SPR or ITC measures ΔG changes .

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